
2,4-Di-tert-butylthiophene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylthiophene 1-oxide is a heterocyclic compound that belongs to the thiophene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,4-Di-tert-butylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane, methanol, ethanol.
Major Products
Thiophene 1,1-dioxide: Formed through further oxidation.
2,4-Di-tert-butylthiophene: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential role in drug metabolism and as a metabolite of thienyl-containing pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Di-tert-butylthiophene S-oxide
- 2,3,4,5-Tetrakis(p-tolyl)thiophene S-oxide
- Thiophene 1,1-dioxide
Uniqueness
2,4-Di-tert-butylthiophene 1-oxide is unique due to the specific positioning of the tert-butyl groups, which influence its steric and electronic properties. This positioning makes it more reactive in certain chemical reactions compared to other thiophene oxides. Additionally, its stability and reactivity profile make it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
192462-20-7 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
2,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3 |
InChI-Schlüssel |
MJRBEMYWWPMPCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CS1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


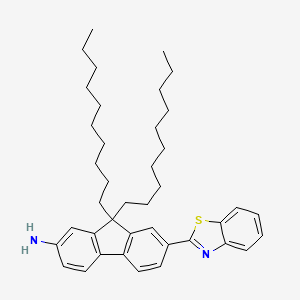
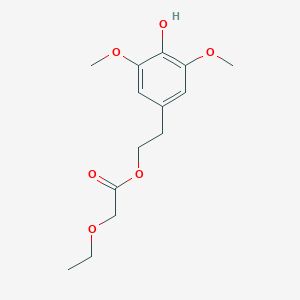

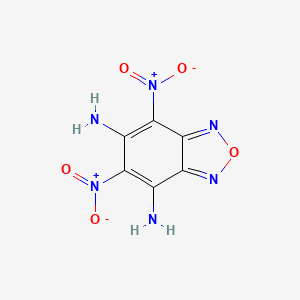

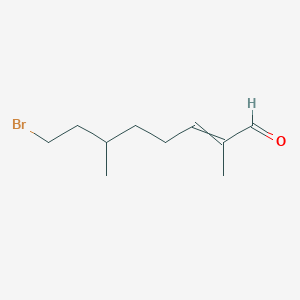
![N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine](/img/structure/B15166270.png)
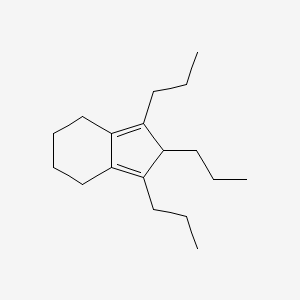

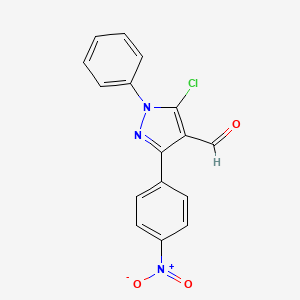
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
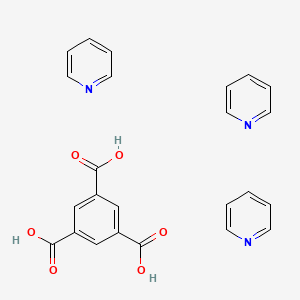
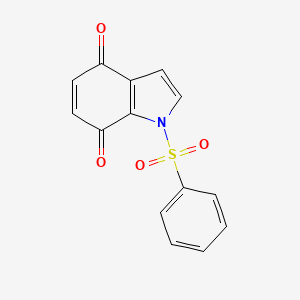
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
